molecular formula C23H17N3O3 B4060077 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol

2-(di-1H-indol-3-ylmethyl)-4-nitrophenol

Cat. No.: B4060077
M. Wt: 383.4 g/mol
InChI Key: QHEVDIFGBRSILE-UHFFFAOYSA-N
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Description

2-(di-1H-indol-3-ylmethyl)-4-nitrophenol is a useful research compound. Its molecular formula is C23H17N3O3 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.12699141 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Decontamination

Nitrophenols, including compounds related to 2-(di-1H-indol-3-ylmethyl)-4-nitrophenol, are recognized environmental contaminants. Their degradation and removal from the environment have been a subject of study. For example, research on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), a compound structurally related to this compound. This degradation pathway highlights the potential of bioremediation in treating nitrophenol pollutants (Kitagawa et al., 2004).

Catalysis and Material Science

In the field of materials science, yttrium 3-(4-nitrophenyl)-2-propenoate has been studied as an effective corrosion inhibitor for copper alloy in saline solutions, demonstrating the potential of nitrophenol derivatives in protecting metals against corrosion (Nam et al., 2016). Additionally, the synthesis of novel benzofuro-indoles and amino-dibenzofurans through double functionalization of 2′-amino-biphenyl-2-ols, involving nitration and cycloetherification, highlights the applicability of such compounds in synthesizing complex organic structures with potential applications in drug development and organic electronics (Kumar et al., 2015).

Biological Activities

The study of new metal complexes of N3 tridentate ligand derived from indole and phenol derivatives has shown biological activity against various bacterial species. This suggests potential applications in developing new antibacterial agents (Al-Hamdani & Al Zoubi, 2015). Furthermore, the exploration of indole derivatives for nonsteroidal anti-inflammatory drugs highlights the medicinal chemistry applications of indole-nitrophenol compounds (Kumar et al., 2022).

Properties

IUPAC Name

2-[bis(1H-indol-3-yl)methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-22-10-9-14(26(28)29)11-17(22)23(18-12-24-20-7-3-1-5-15(18)20)19-13-25-21-8-4-2-6-16(19)21/h1-13,23-25,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEVDIFGBRSILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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